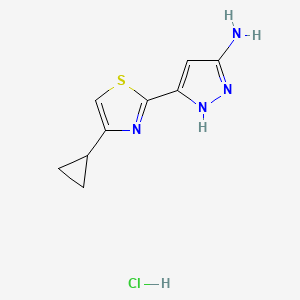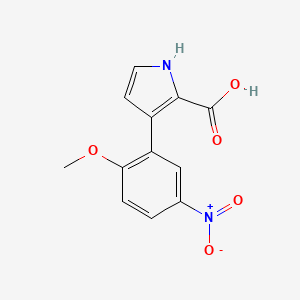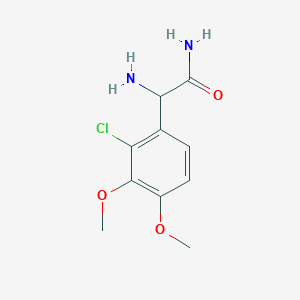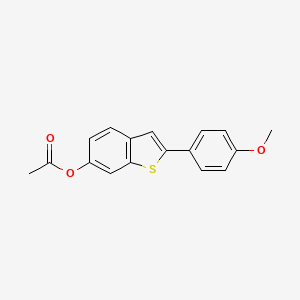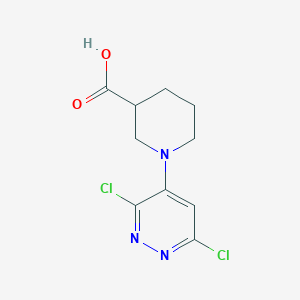
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H10Cl2N2O2 It is characterized by the presence of a piperidine ring substituted with a pyridazine moiety, which is further chlorinated at positions 3 and 6
準備方法
The synthesis of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the pyridazine moiety.
Chlorination: The pyridazine ring is chlorinated at positions 3 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridazine is then coupled with the piperidine ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding salts or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
科学的研究の応用
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorinated pyridazine moiety is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone derivatives share structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Chlorinated Heterocycles: Other chlorinated heterocyclic compounds, such as chloropyridines and chloropyrimidines, also demonstrate diverse chemical reactivity and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridazine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C10H11Cl2N3O2 |
|---|---|
分子量 |
276.12 g/mol |
IUPAC名 |
1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl2N3O2/c11-8-4-7(9(12)14-13-8)15-3-1-2-6(5-15)10(16)17/h4,6H,1-3,5H2,(H,16,17) |
InChIキー |
VKFMSOFPLVUBCS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC(=NN=C2Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


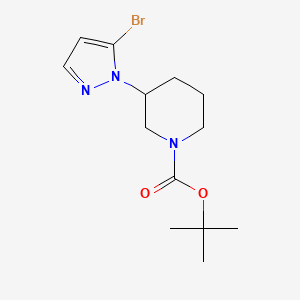
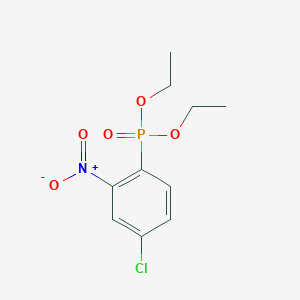
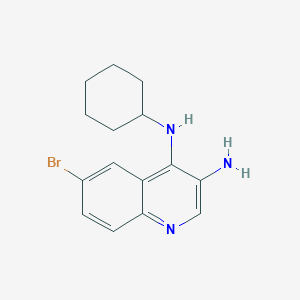


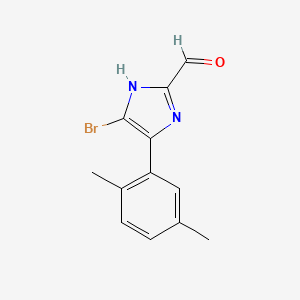
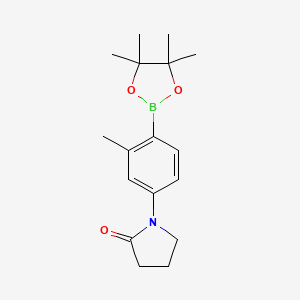

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
